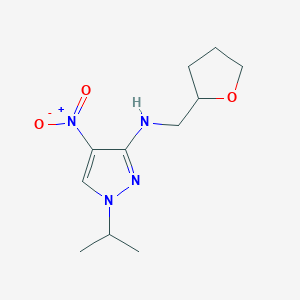![molecular formula C10H12N4 B2408733 methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine CAS No. 1491284-82-2](/img/structure/B2408733.png)
methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine” is a compound that contains a 1,2,4-triazole ring, which is a type of five-membered nitrogen heterocycle . Triazoles and their derivatives have been the focus of significant and continuous interest in the field of chemistry due to their importance as structural fragments in biologically active compounds . They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine”, involves a 1,2,4-triazole ring substituted by a phenyl group . The exact molecular weight, chemical formula, and other specific structural details for “methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine” were not found in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Compounds containing the 1,2,3-triazole ring, such as “methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in various polymerization processes .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules . The 1,2,3-triazole ring can act as a linker between two biomolecules, enabling the creation of hybrid molecules with new properties .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used as building blocks for the synthesis of complex molecules . They are used in the design and synthesis of probes for biological studies .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . They can be incorporated into fluorescent probes, which are used to visualize and track the movement of molecules in biological systems .
Materials Science
In materials science, 1,2,3-triazoles are used in the synthesis of new materials . Their unique properties make them suitable for use in the development of advanced materials with improved performance .
Wirkmechanismus
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target protein’s function, affecting cellular processes.
Biochemical Pathways
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , suggesting they may interfere with biochemical pathways essential for microbial growth and survival.
Pharmacokinetics
The pharmacokinetic properties of related 1,2,4-triazole compounds suggest that they may have good absorption and distribution profiles .
Result of Action
Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , indicating that they may inhibit the growth of certain microorganisms.
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-9(10-12-7-13-14-10)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLFUDDQGYKDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)


![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)


![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)